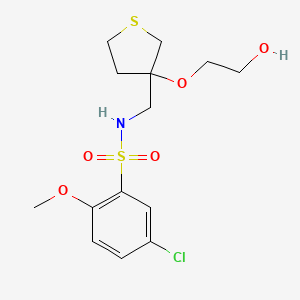

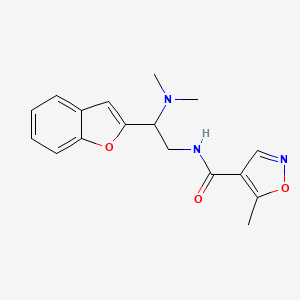

![molecular formula C18H28N2O4 B2531008 Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 2377032-07-8](/img/structure/B2531008.png)

Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate" is a chemical entity that appears to be related to tert-butyl protected amino acid derivatives. These compounds are often used in the synthesis of peptides and pharmaceuticals due to their ability to protect the amino group during chemical reactions, allowing for selective functionalization of other parts of the molecule .

Synthesis Analysis

The synthesis of tert-butyl protected amino acid derivatives typically involves the protection of amino groups to prevent unwanted reactions. For example, tert-butyl aminocarbonate can be prepared by reacting hydroxylamine with di-tert-butyl dicarbonate, which can then acylate amines in both organic and aqueous solutions . Similarly, tert-butyl protected intermediates for Rho-kinase inhibitors and caspase-1 inhibitors have been synthesized using intramolecular cyclization and regioselective functionalization techniques . The synthesis of tert-butyl protected boronic acid analogs of amino acids and other derivatives also involves multiple steps, including esterification, protection, and alkylation . These methods demonstrate the versatility and practicality of tert-butyl protection in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl protected compounds is characterized by the presence of a tert-butyl group attached to an oxygen or nitrogen atom, which serves as a protecting group. The crystal structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined using X-ray diffraction and showed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The tert-butyl group is a bulky substituent that can influence the overall conformation and reactivity of the molecule.

Chemical Reactions Analysis

Tert-butyl protected amino acids and their derivatives participate in various chemical reactions. They can be used in peptide coupling reactions, where the tert-butyl group protects the amino functionality until deprotection is required after the synthesis . The tert-butyl group can also be selectively cleaved under acidic conditions, allowing for further functionalization of the molecule . Additionally, the presence of tert-butyl groups can facilitate the formation of specific weak intermolecular interactions, such as CH/pi interactions, which can stabilize certain molecular conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl protected compounds are influenced by the presence of the tert-butyl group. This group increases the steric bulk of the molecule, which can affect solubility, boiling point, and crystallinity. For instance, tert-butyl protected compounds often have lower solubility in water due to the hydrophobic nature of the tert-butyl group . The tert-butyl group also affects the chemical reactivity of the molecule, making it less reactive towards nucleophilic attack and more stable under certain conditions .

特性

IUPAC Name |

tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGNYIZXPGLSEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

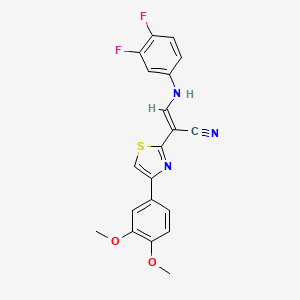

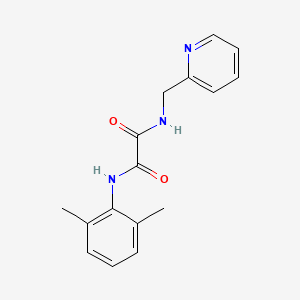

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)

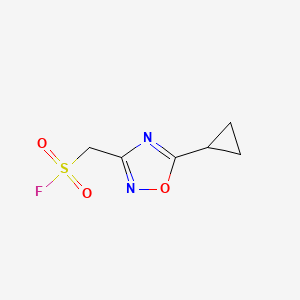

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)

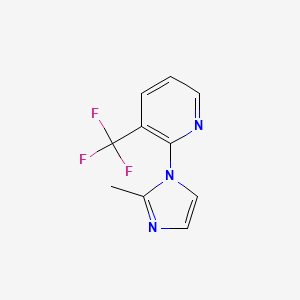

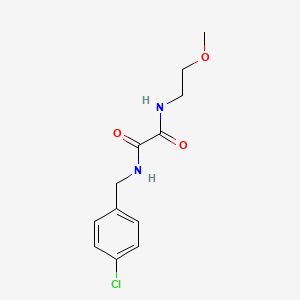

![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)

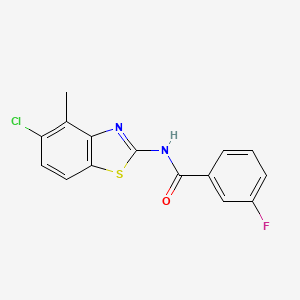

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)

![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)